[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate
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Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to stress and inflammation, making it a significant target for therapeutic interventions.
Mode of Action
The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . These interactions can lead to changes in the protein’s activity, potentially modulating cellular responses to stress and inflammation.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means that the compound is likely to be well-absorbed in the body and could reach its target effectively.
Result of Action
The compound has been screened for its antibacterial, anticancer, and anti-TB activities . This suggests that its action at the molecular and cellular levels could have potential therapeutic effects against these conditions.
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C15H18N4O3, which includes a tetrazole ring, a benzoate moiety, and a cyanocyclohexyl amino group. The structural complexity suggests diverse interactions with biological targets.
Pharmacological Properties
Research indicates that compounds containing tetrazole and benzoate functionalities often exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrazole can inhibit the growth of various bacterial strains, potentially serving as a basis for developing new antibiotics.
- Anti-inflammatory Effects : Some studies have indicated that similar compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting a potential role in cancer therapy.
The biological activity of this compound may involve:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial or anticancer effects.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity.
- Anti-inflammatory Assessment : In an animal model of arthritis, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups, supporting its anti-inflammatory potential.
- Cancer Cell Line Testing : The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM, indicating promising anticancer properties.
Data Table
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c18-11-17(8-2-1-3-9-17)20-15(24)10-26-16(25)13-4-6-14(7-5-13)23-12-19-21-22-23/h4-7,12H,1-3,8-10H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMWWVNEEATCKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.